molecular formula C15H12N2O3 B2949707 3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone CAS No. 338774-90-6

3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone

Cat. No.: B2949707
CAS No.: 338774-90-6
M. Wt: 268.272
InChI Key: RMTIEAHWEDTTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of a hydroxy group at the third position and a methoxyphenyl group at the second position further defines its chemical identity. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. For instance, the reaction of 2-aminobenzamide with 2-methoxybenzaldehyde under acidic or basic conditions can yield the desired quinazolinone derivative. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization and subsequent oxidation to form the quinazolinone core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 3-oxo-2-(2-methoxyphenyl)-4(3H)-quinazolinone.

    Reduction: Formation of 3-hydroxy-2-(2-methoxyphenyl)-1,2,3,4-tetrahydroquinazolinone.

    Substitution: Formation of 3-hydroxy-2-(2-substituted phenyl)-4(3H)-quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxyphenyl groups play a crucial role in binding to these targets, influencing their activity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenyl)-4(3H)-quinazolinone
  • 3-hydroxy-4(3H)-quinazolinone
  • 2-phenyl-4(3H)-quinazolinone

Uniqueness

3-hydroxy-2-(2-methoxyphenyl)-4(3H)-quinazolinone is unique due to the presence of both hydroxy and methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity towards specific targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-hydroxy-2-(2-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-20-13-9-5-3-7-11(13)14-16-12-8-4-2-6-10(12)15(18)17(14)19/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTIEAHWEDTTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665706
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.